Clorhidrato de SB 206553

Descripción general

Descripción

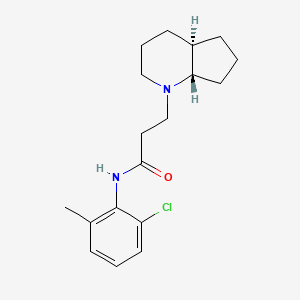

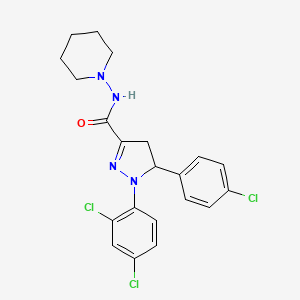

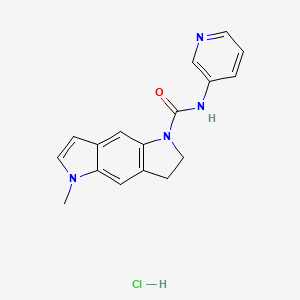

Clorhidrato de SB 206553: es un antagonista selectivo para los receptores de serotonina tipo 2B y tipo 2C. Es conocido por su alta afinidad y selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica. El compuesto ha sido estudiado por sus posibles propiedades ansiolíticas y su capacidad para modular los receptores de serotonina .

Aplicaciones Científicas De Investigación

El clorhidrato de SB 206553 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar las relaciones estructura-actividad de los receptores de serotonina.

Biología: Investigado por sus efectos sobre la modulación de los receptores de serotonina y sus posibles propiedades ansiolíticas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de la ansiedad y otros trastornos relacionados con la serotonina.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina

Mecanismo De Acción

El clorhidrato de SB 206553 ejerce sus efectos antagonizando selectivamente los receptores de serotonina tipo 2B y tipo 2C. Este antagonismo lleva a la modulación de las vías de señalización de la serotonina, lo que puede influir en diversas respuestas fisiológicas y conductuales. También se ha demostrado que el compuesto actúa como un modulador alostérico positivo de los receptores nicotínicos de acetilcolina alfa 7 .

Análisis Bioquímico

Biochemical Properties

SB 206553 hydrochloride has a high affinity for the 5-HT2B and 5-HT2C receptors, with pA2 values of 8.89 and 7.92 respectively . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .

Cellular Effects

SB 206553 hydrochloride has been shown to have anxiolytic-like properties . It can attenuate methamphetamine-seeking in rats , suggesting it may have potential therapeutic applications in the treatment of psychostimulant abuse disorders .

Molecular Mechanism

SB 206553 hydrochloride acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .

Dosage Effects in Animal Models

SB 206553 hydrochloride can attenuate methamphetamine-seeking in rats

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de SB 206553 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:

Formación de la estructura central: Esto involucra la ciclización de materiales de partida apropiados para formar el núcleo de pirroloindol.

Modificaciones del grupo funcional: Introducción del grupo piridilcarbamilo y otros grupos funcionales necesarios.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su forma de sal de clorhidrato

Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen el control de la temperatura, la selección del solvente y las técnicas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de SB 206553 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos piridilo e indol

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos similares:

Ketanserina: Otro antagonista de los receptores de serotonina con un perfil de selectividad diferente.

Clorhidrato de RS-127445: Un antagonista selectivo del receptor de serotonina tipo 2B.

Clorhidrato de GR 127935: Un compuesto con afinidad receptora similar pero diferentes propiedades farmacológicas

Singularidad: El clorhidrato de SB 206553 es único debido a su alta selectividad para los receptores de serotonina tipo 2B y tipo 2C, lo que lo convierte en una herramienta valiosa para distinguir entre estos subtipos de receptores. Sus propiedades ansiolíticas y su capacidad para modular múltiples vías de receptores aumentan aún más su utilidad en la investigación .

Propiedades

IUPAC Name |

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMBOFBPSNOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042622 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-04-5 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

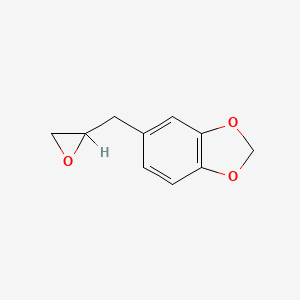

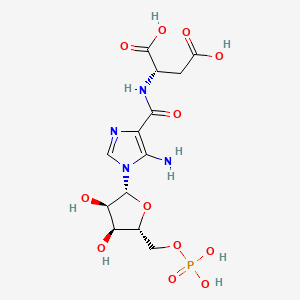

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

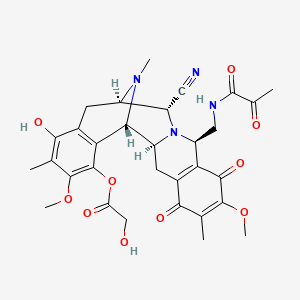

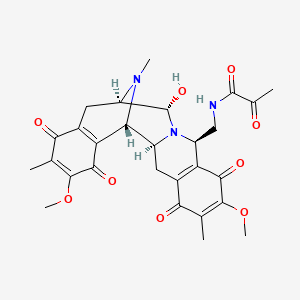

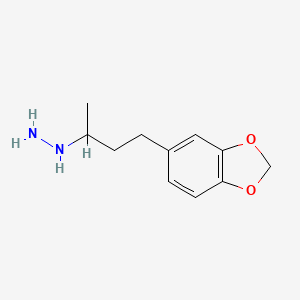

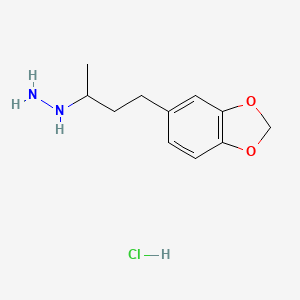

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.